Cyclopentyl(4-fluorophenyl)methanol
Overview
Description
Cyclopentyl(4-fluorophenyl)methanol is an organic compound characterized by a cyclopentyl group attached to a 4-fluorophenyl ring and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of cyclopentyl magnesium bromide with 4-fluorobenzaldehyde followed by reduction.
Reduction of Ketones: Another method includes the reduction of cyclopentyl(4-fluorophenyl)ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to cyclopentyl(4-fluorophenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the hydroxyl group to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions.
Reduction: NaBH4, LiAlH4, in anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclopentyl(4-fluorophenyl)carboxylic acid.
Reduction: Cyclopentyl(4-fluorophenyl)methane.
Substitution: Various substituted cyclopentyl(4-fluorophenyl)methanols.
Scientific Research Applications
Cyclopentyl(4-fluorophenyl)methanol is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopentyl(4-fluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Cyclopentyl(4-fluorophenyl)methanol is similar to other fluorinated phenylmethanols, such as:
Cyclopentyl(3-fluorophenyl)methanol
Cyclopentyl(2-fluorophenyl)methanol
Cyclopentyl(4-chlorophenyl)methanol
Uniqueness: this compound is unique due to the presence of the fluorine atom at the para-position of the phenyl ring, which significantly affects its chemical reactivity and biological activity compared to its non-fluorinated or differently substituted counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
cyclopentyl-(4-fluorophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12,14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULKZDPYHXKKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.